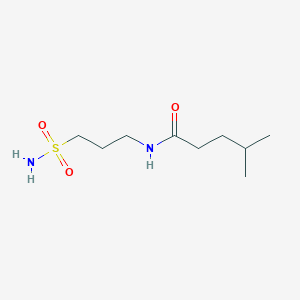4-methyl-N-(3-sulfamoylpropyl)pentanamide
CAS No.: 1250682-57-5
Cat. No.: VC3052805
Molecular Formula: C9H20N2O3S
Molecular Weight: 236.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1250682-57-5 |
|---|---|
| Molecular Formula | C9H20N2O3S |
| Molecular Weight | 236.33 g/mol |
| IUPAC Name | 4-methyl-N-(3-sulfamoylpropyl)pentanamide |
| Standard InChI | InChI=1S/C9H20N2O3S/c1-8(2)4-5-9(12)11-6-3-7-15(10,13)14/h8H,3-7H2,1-2H3,(H,11,12)(H2,10,13,14) |
| Standard InChI Key | HPNPGEPGJMAJLL-UHFFFAOYSA-N |
| SMILES | CC(C)CCC(=O)NCCCS(=O)(=O)N |
| Canonical SMILES | CC(C)CCC(=O)NCCCS(=O)(=O)N |
Introduction
Molecular Structure and Chemical Properties
4-methyl-N-(3-sulfamoylpropyl)pentanamide is characterized by a molecular formula of C9H20N2O3S with a molecular weight of 236.33 g/mol. The compound features a branched aliphatic chain with a 4-methyl substitution on the pentanamide moiety, connected via an amide bond to a 3-sulfamoylpropyl group. This unique structural arrangement contributes to its specific chemical behavior and reactivity.
The compound contains several key functional groups:
-
An amide linkage (-CONH-)
-
A sulfamoyl group (-SO2NH2)
-
A branched alkyl chain (4-methylpentyl)
These structural elements influence its physical and chemical properties, including solubility, stability, and reactivity patterns. The presence of both hydrogen bond donors and acceptors in the molecule suggests potential for intermolecular interactions, which may affect its behavior in various chemical and biological systems.
Physical Properties
The physical properties of 4-methyl-N-(3-sulfamoylpropyl)pentanamide can be systematically categorized as shown in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C9H20N2O3S |
| Molecular Weight | 236.33 g/mol |
| InChI Key | HPNPGEPGJMAJLL-UHFFFAOYSA-N |
| Physical State | Solid at room temperature |
| Solubility | Likely soluble in polar organic solvents |
| Melting Point | Data not available in search results |
| IUPAC Name | 4-methyl-N-(3-sulfamoylpropyl)pentanamide |
The sulfamoyl group contributes to the compound's polarity and potential hydrogen bonding capabilities, while the branched alkyl chain adds hydrophobic character, creating an amphipathic molecule with diverse interaction potential.
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 4-methyl-N-(3-sulfamoylpropyl)pentanamide, it is valuable to consider it in relation to structurally similar compounds. This comparative approach helps highlight its unique features and potential advantages.
Structural Analogs
Similar compounds that may serve as useful comparators include:
-
N-(3-sulfamoylpropyl)acetamide - Featuring a shorter carbon chain
-
4-methyl-N-(3-sulfamoylpropyl)butanamide - With a shorter main chain but similar branching pattern
-
Other sulfonamide derivatives with varying carbon chain lengths and substitution patterns
Each of these analogs would be expected to demonstrate distinct chemical and potential biological properties while maintaining the core sulfonamide-amide structural relationship.
Structure-Property Relationships
The specific arrangement of functional groups in 4-methyl-N-(3-sulfamoylpropyl)pentanamide likely influences its properties in ways that differentiate it from its structural analogs. The branched pentanamide portion may confer:
-
Altered solubility profiles compared to straight-chain analogs
-
Different spatial arrangements affecting molecular recognition
-
Modified metabolic stability profiles
-
Unique patterns of intermolecular interactions
These structure-property relationships are fundamental to understanding the potential utility of this compound in various research applications.
Analytical Characterization Methods
Comprehensive characterization of 4-methyl-N-(3-sulfamoylpropyl)pentanamide would typically employ multiple analytical techniques to confirm its structure and purity.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy - For structural confirmation
-
Infrared (IR) Spectroscopy - To identify functional groups
-
Mass Spectrometry - To confirm molecular weight and fragmentation pattern
-
UV-Visible Spectroscopy - To examine chromophore characteristics
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and related techniques would be valuable for:
-
Assessing compound purity
-
Monitoring reaction progress during synthesis
-
Separating the compound from structurally similar analogs
-
Quantitative analysis in various matrices
Research Limitations and Future Directions
Current research on 4-methyl-N-(3-sulfamoylpropyl)pentanamide appears to be in early stages, with limited information available in the scientific literature. This presents opportunities for further investigation in several directions:
Synthesis Optimization
Development of improved synthetic routes with:
-
Higher yields
-
Enhanced stereocontrol if applicable
-
More environmentally friendly conditions
-
Scalable methodologies
Biological Evaluation
Comprehensive screening for:
-
Antimicrobial activity against diverse pathogens
-
Enzyme inhibition profiles
-
Cell-based assays for toxicity and specific biological effects
-
Structure-activity relationship studies with systematic structural modifications
Physical Property Investigation
Detailed characterization of:
-
Solubility profiles in various solvents
-
Stability under different conditions
-
Crystal structure determination
-
Binding interactions with potential biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume